molecular formula C12H10N4O5 B1347640 4-(4-Amino-3-nitrophenoxy)-2-nitroaniline CAS No. 3273-78-7

4-(4-Amino-3-nitrophenoxy)-2-nitroaniline

Cat. No.: B1347640
CAS No.: 3273-78-7
M. Wt: 290.23 g/mol
InChI Key: UPUDSFHDZIXLGD-UHFFFAOYSA-N
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Description

4-(4-Amino-3-nitrophenoxy)-2-nitroaniline is a useful research compound. Its molecular formula is C12H10N4O5 and its molecular weight is 290.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Determination of Toxic Azo Dye Metabolites

4-(4-Amino-3-nitrophenoxy)-2-nitroaniline and similar compounds play a critical role in identifying toxic substances resulting from the metabolic activation of azo compounds and aromatic amines, frequently used in textile dyes like Disperse Orange 3. The use of liquid chromatography/electrochemistry (LCEC) allows for the precise determination of toxic metabolites such as 4-nitroaniline, 2-amino-5-nitrophenol, and N-hydroxy-4-nitroaniline directly from incubation samples, without the need for prior extraction or concentration steps. This method is essential in understanding the toxicological impact of these substances and their metabolites (Radzik, Brodbelt, & Kissinger, 1984).

Role in Environmental Bioremediation

A novel 4-NP degradation gene cluster from Rhodococcus opacus SAO101 was identified, which is significant in the context of environmental contamination by p-Nitrophenol (4-NP), primarily used in the production of medicines and pesticides. This cluster plays a crucial role in the biodegradation of 4-NP, indicating potential applications in bioremediation and the reduction of environmental pollution (Kitagawa, Kimura, & Kamagata, 2004).

Metabolic Studies and Drug Development

The compound's metabolites and their formation process have been a subject of study, providing crucial insights into drug metabolism and the potential development of new pharmaceuticals. Understanding the metabolic pathways of substances like 4-nitroaniline is vital for drug safety and efficacy, as well as for the development of novel therapeutic agents (Anderson, Mays, Mitchum, & Hinson, 1984).

Synthesis of Complex Organic Compounds

The synthesis of complex organic structures like Pyrrolo[4,3,2-de]quinolines from 2-Amino-4-nitrophenol demonstrates the compound's importance in facilitating intricate chemical transformations. This process contributes significantly to the field of organic chemistry, enabling the creation of complex molecules with potential applications in various domains, including pharmaceuticals and material sciences (Roberts, Joule, Bros, & Álvarez, 1997).

Properties

IUPAC Name

4-(4-amino-3-nitrophenoxy)-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O5/c13-9-3-1-7(5-11(9)15(17)18)21-8-2-4-10(14)12(6-8)16(19)20/h1-6H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUDSFHDZIXLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=C(C=C2)N)[N+](=O)[O-])[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20299858
Record name 4,4'-oxybis(2-nitroaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20299858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3273-78-7
Record name MLS002920192
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133351
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-oxybis(2-nitroaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20299858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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